2-Nitrobenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
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Overview
Description
2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone is a complex organic compound that combines the structural elements of nitrobenzaldehyde and benzisothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone typically involves the condensation reaction between 2-nitrobenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a reagent in the detection and quantification of various analytes.
Mechanism of Action
The mechanism of action of 2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone is not well-characterized. it is believed to interact with specific molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzisothiazole moiety can interact with biological macromolecules such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Shares the nitrobenzaldehyde moiety but lacks the benzisothiazole group.
1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl Hydrazone: Contains the benzisothiazole group but lacks the nitrobenzaldehyde moiety.
Uniqueness
2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone is unique due to the combination of the nitrobenzaldehyde and benzisothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10N4O4S |
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Molecular Weight |
330.32 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H10N4O4S/c19-18(20)12-7-3-1-5-10(12)9-15-16-14-11-6-2-4-8-13(11)23(21,22)17-14/h1-9H,(H,16,17)/b15-9+ |
InChI Key |
OIDTUBPBRTYMFB-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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